molecular formula C15H16N4O4 B14484022 Diethyl (6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate CAS No. 64500-03-4

Diethyl (6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate

Cat. No.: B14484022
CAS No.: 64500-03-4
M. Wt: 316.31 g/mol
InChI Key: ZEXDUDOUCJQLQQ-UHFFFAOYSA-N
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Description

Diethyl (6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate is a compound belonging to the class of tetrazine derivatives. Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This specific compound features a phenyl group and a propanedioate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate typically involves the reaction of hydrazine with benzonitrile, followed by oxidation to form the tetrazine ring . The Pinner synthesis is a common method used for this purpose . The reaction conditions often involve mild oxidation agents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of tetrazine derivatives, including this compound, may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness, often employing automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Diethyl (6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, benzonitrile, and mild oxidizing agents. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile .

Major Products Formed

The major products formed from these reactions include multi-substituted pyridazines and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate is unique due to its ester functionality, which provides additional reactivity and versatility in synthetic applications. Its ability to form stable covalent linkages through bioorthogonal reactions makes it particularly valuable in chemical biology and medicinal chemistry .

Properties

CAS No.

64500-03-4

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

diethyl 2-(6-phenyl-1,2,4,5-tetrazin-3-yl)propanedioate

InChI

InChI=1S/C15H16N4O4/c1-3-22-14(20)11(15(21)23-4-2)13-18-16-12(17-19-13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

ZEXDUDOUCJQLQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NN=C(N=N1)C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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